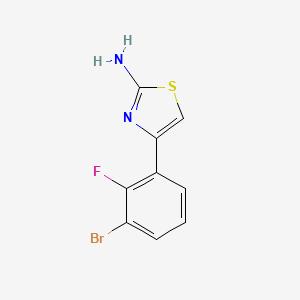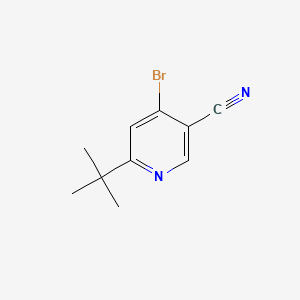
4-Bromo-6-tert-butylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-tert-butylpyridine-3-carbonitrile is a chemical compound with the molecular formula C10H11BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a tert-butyl group at the 6th position, and a nitrile group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-tert-butylpyridine-3-carbonitrile typically involves the bromination of 6-tert-butylpyridine-3-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
化学反应分析
Types of Reactions
4-Bromo-6-tert-butylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl peroxide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: 4-Amino-6-tert-butylpyridine-3-carbonitrile, 4-Mercapto-6-tert-butylpyridine-3-carbonitrile.
Reduction: 4-Bromo-6-tert-butylpyridine-3-amine.
Oxidation: this compound derivatives with oxidized tert-butyl groups.
科学研究应用
4-Bromo-6-tert-butylpyridine-3-carbonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-6-tert-butylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom and nitrile group can form covalent or non-covalent bonds with target molecules, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-tert-butylpyridine-3-carbonitrile
- 4-Fluoro-6-tert-butylpyridine-3-carbonitrile
- 4-Iodo-6-tert-butylpyridine-3-carbonitrile
Uniqueness
4-Bromo-6-tert-butylpyridine-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
属性
分子式 |
C10H11BrN2 |
|---|---|
分子量 |
239.11 g/mol |
IUPAC 名称 |
4-bromo-6-tert-butylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11BrN2/c1-10(2,3)9-4-8(11)7(5-12)6-13-9/h4,6H,1-3H3 |
InChI 键 |
OQLNQJIIAOEBHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NC=C(C(=C1)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


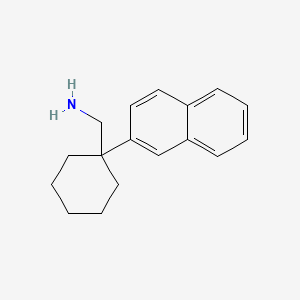
![1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13583352.png)
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
![2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)
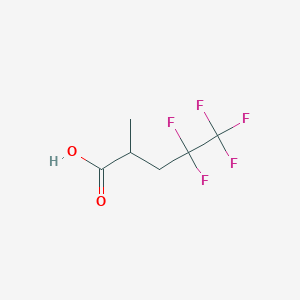
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)
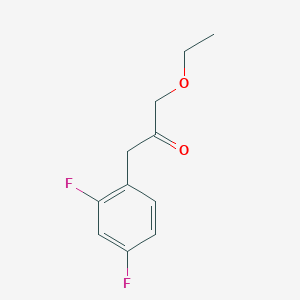
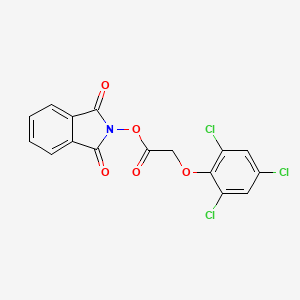
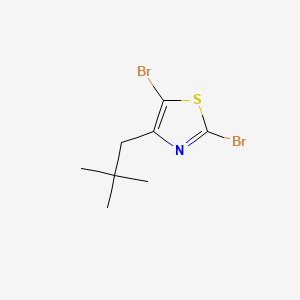
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)
![prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)

![2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13583419.png)
